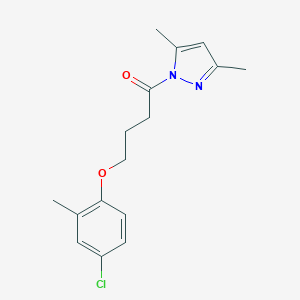
4-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 4-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Preparation of 4-(4-chloro-2-methylphenoxy)butanoic acid: This involves the reaction of 4-chloro-2-methylphenol with butyric acid under specific conditions.
Formation of the butanoyl chloride derivative: The 4-(4-chloro-2-methylphenoxy)butanoic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.
Coupling with 3,5-dimethyl-1H-pyrazole: The acyl chloride is reacted with 3,5-dimethyl-1H-pyrazole in the presence of a base to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
4-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one can be compared with other similar compounds, such as:
- 1-[4-(4-chloro-2-methylphenoxy)butanoyl]piperidine
- 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(4-nitrophenyl)piperazine
- 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications.
Properties
Molecular Formula |
C16H19ClN2O2 |
|---|---|
Molecular Weight |
306.79 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C16H19ClN2O2/c1-11-9-14(17)6-7-15(11)21-8-4-5-16(20)19-13(3)10-12(2)18-19/h6-7,9-10H,4-5,8H2,1-3H3 |
InChI Key |
CICZXLFKWARUFC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)CCCOC2=C(C=C(C=C2)Cl)C)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)CCCOC2=C(C=C(C=C2)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















